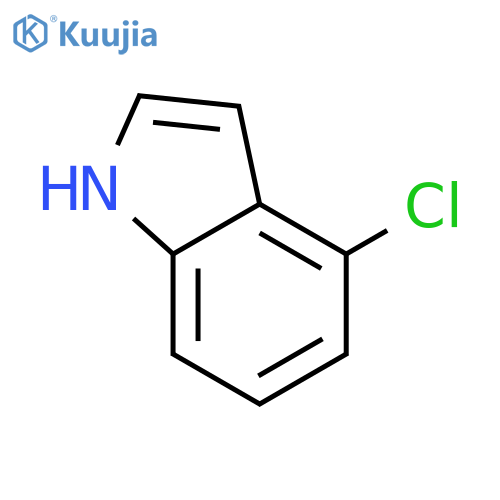

Cas no 25235-85-2 (4-Chloroindole)

4-Chloroindole 化学的及び物理的性質

名前と識別子

-

- 4-Chloroindole

- 1H-INDOL-4-AMINE

- 1H-INDOL-4-YLAMINE

- 4-CYANOINDOLE

- 4-AMINO-1H-INDOLE

- INDOLE-4-AMINE

- INDOLE-4-CARBONITRILE

- 4-Chloro-1H-indole

- 1H-Indole,4-chloro

- 4-chloro-indole

- Indole,4-chloro

- 1H-Indole, 4-chloro-

- 4-chloro indole

- SVLZRCRXNHITBY-UHFFFAOYSA-N

- zlchem 277

- Indole, 4-chloro-

- PubChem7232

- 4-chloranyl-1H-indole

- 4-Chloro-1H-indole #

- KSC206K8L

- Jsp005009

- SVLZRCRXNHITBY-UHFFFAOYSA-

- ZLC0096

- NSC88141

- BCP26897

- STK503687

- SBB004057

- BBL027535

- ANW

- AC-19923

- EN300-98385

- 25235-85-2

- InChI=1/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H

- Z1203162552

- 4-Chloroindole, 98%

- AKOS000265508

- NS00027838

- SY005775

- AB00468

- CS-W001970

- FT-0618216

- EINECS 246-747-8

- C-4200

- MFCD00005665

- NSC 88141

- 1H-Indole, 4-chloro-,conjugate acid (1:1)

- AM20050288

- FT-0659669

- A807108

- NSC-88141

- FT-0601222

- A15419

- DTXSID30179894

- SCHEMBL73057

- 136669-25-5

- 1H-Indole,4-chloro;4-Chloro-1H-indole

- FT-0664732

- FS-1434

- DB-006777

- ALBB-006049

-

- MDL: MFCD00005665

- インチ: 1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H

- InChIKey: SVLZRCRXNHITBY-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([H])C([H])=C([H])C2=C1C([H])=C([H])N2[H]

- BRN: 114880

計算された属性

- せいみつぶんしりょう: 151.01900

- どういたいしつりょう: 151.019

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 15.8

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Liquid

- 密度みつど: 1.259 g/mL at 25 °C(lit.)

- ゆうかいてん: 128-130℃/4mmHg

- ふってん: 150°C/13mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.628(lit.)

- ようかいど: ethanol: soluble50mg/mL, clear, colorless

- すいようせい: 不溶性

- あんていせい: Store in Refrigerator

- PSA: 15.79000

- LogP: 2.82130

- かんど: 光と空気に敏感

- ようかいせい: 水に溶けない

4-Chloroindole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S36/37/39

- 福カードFコード:10

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:IRRITANT

- セキュリティ用語:S26;S36/37/39

4-Chloroindole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Chloroindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D585861-10G |

4-chloro-1H-indole |

25235-85-2 | 97% | 10g |

$130 | 2023-09-02 | |

| FUJIFILM | 038-12851-1mL |

4-Chloroindole |

25235-85-2 | 1ml |

JPY 13200 | 2023-09-15 | ||

| eNovation Chemicals LLC | K10742-500g |

4-Chloroindole |

25235-85-2 | 97% | 500g |

$640 | 2024-05-24 | |

| Enamine | EN300-98385-1.0g |

4-chloro-1H-indole |

25235-85-2 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| abcr | AB168462-100 g |

4-Chloroindole, 98%; . |

25235-85-2 | 98% | 100g |

€271.10 | 2023-05-08 | |

| Enamine | EN300-98385-0.05g |

4-chloro-1H-indole |

25235-85-2 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| abcr | AB469443-25 g |

4-Chloro-1H-indole, min. 95%; . |

25235-85-2 | 25g |

€101.30 | 2023-04-21 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1248-1G |

4-Chloroindole |

25235-85-2 | >98.0%(GC) | 1g |

¥100.00 | 2024-04-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014099-100g |

4-Chloroindole |

25235-85-2 | 98% | 100g |

¥1288 | 2024-05-24 | |

| Fluorochem | 016227-25g |

4-Chloroindole |

25235-85-2 | 98% | 25g |

£47.00 | 2022-03-01 |

4-Chloroindole 関連文献

-

Peng Xu,Xin Hong Duan New J. Chem. 2021 45 19425

-

Laura V. Flórez,Peter H. W. Biedermann,Tobias Engl,Martin Kaltenpoth Nat. Prod. Rep. 2015 32 904

-

Lei Chen,Jia-Kun Xu,Lianzhi Li,Shu-Qin Gao,Ge-Bo Wen,Ying-Wu Lin Mol. Syst. Des. Eng. 2022 7 239

-

Kai-Li Tan,Hao-Nan Wang,Tao Dong,Cheng-Pan Zhang Org. Biomol. Chem. 2021 19 5368

-

Roberto Sanz,Verónica Guilarte,Nuria García Org. Biomol. Chem. 2010 8 3860

-

James A. Shriver,Kaylie S. Kaller,Ally L. Kinsey,Katelyn R. Wang,Summer R. Sterrenberg,Madison K. Van Vors,Joshua T. Cheek,John S. Horner RSC Adv. 2022 12 5407

-

7. Experiments on the synthesis of Bz-substituted indoles and tryptophans. Part III. The synthesis of the four Bz-chloro-indoles and -tryptophansH. N. Rydon,J. C. Tweddle J. Chem. Soc. 1955 3499

-

Wencheng Lang,Qin Yang,Xueping Song,Mengyun Yin,Limei Zhou RSC Adv. 2017 7 13754

-

Lianpeng Zhang,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2015 13 8322

-

Lei Zhang,Fan Chen,Jing Wang,Yongzheng Chen,Zeguo Zhang,Ya Lin,Xinling Zhu RSC Adv. 2015 5 97816

4-Chloroindoleに関する追加情報

4-Chloroindole (CAS No. 25235-85-2): A Comprehensive Overview

4-Chloroindole (CAS No. 25235-85-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structure and properties, has found applications in various scientific and industrial contexts. This article provides a detailed overview of 4-Chloroindole, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Properties

4-Chloroindole is a derivative of indole, a heterocyclic aromatic organic compound with the molecular formula C8H6ClN. The presence of a chlorine atom at the 4-position imparts unique chemical and physical properties to this compound. It is a white to off-white solid at room temperature and is sparingly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The melting point of 4-Chloroindole is approximately 100-102°C.

The chemical structure of 4-Chloroindole consists of a benzene ring fused to a pyrrole ring, with a chlorine atom attached to the benzene ring at the 4-position. This structure confers stability and reactivity that make it an attractive starting material for various synthetic transformations. The aromaticity of the indole core and the electron-withdrawing effect of the chlorine atom contribute to its unique reactivity profile.

Synthesis Methods

The synthesis of 4-Chloroindole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-chlorophenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. Another approach involves the condensation of 4-chlorobenzaldehyde with anilines followed by cyclization. These methods typically yield high-purity 4-Chloroindole, making it suitable for further chemical modifications and biological studies.

A more recent and environmentally friendly method involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer improved yields and reduced byproduct formation, making them highly desirable for large-scale production.

Biological Activities

4-Chloroindole has been extensively studied for its biological activities, particularly in the context of medicinal chemistry and drug discovery. One of its key applications is as a scaffold for the development of bioactive molecules targeting various therapeutic areas. For instance, derivatives of 4-Chloroindole have shown promising anti-inflammatory, antitumor, and neuroprotective properties.

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 4-Chloroindole-based compounds and evaluated their anti-inflammatory effects. The results demonstrated that certain derivatives exhibited potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as therapeutic agents for inflammatory diseases.

Another area of interest is the use of 4-Chloroindole-derived compounds in cancer research. Studies have shown that these compounds can selectively target cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis. For example, a study published in Cancer Research reported that a specific derivative of 4-Chloroindole induced apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway.

Clinical Applications and Future Prospects strong> p > < p >The potential clinical applications of4-Chloroindole strong >and its derivatives are vast and promising . Several compounds based on this scaffold are currently undergoing preclinical and clinical trials for various diseases . For instance , a novel4-Chloroindole strong >derivative is being evaluated for its efficacy in treating neurodegenerative disorders such as Alzheimer's disease . Preliminary results from animal studies have shown significant improvements in cognitive function , suggesting its potential as a therapeutic agent . p > < p >Moreover , the versatility of4-Chloroindole strong >as a building block for drug discovery makes it an attractive target for pharmaceutical companies . Ongoing research aims to optimize the pharmacokinetic properties , bioavailability , and safety profile of these compounds to enhance their therapeutic potential . p > < p >< strong >Conclusion strong > p > < p >< strong >4-Chloroindole strong >(CAS No . 25235-85-2) is a multifaceted compound with significant implications in both fundamental research and applied sciences . Its unique chemical properties , diverse biological activities , and potential clinical applications make it an important molecule for further investigation . As research continues to advance , it is likely that new insights into the structure - activity relationships and novel applications will emerge , further solidifying4-Chloroindole strong >'s position as a valuable tool in scientific exploration . p > article > < / response >

25235-85-2 (4-Chloroindole) 関連製品

- 2580235-92-1(3-({1-(benzyloxy)carbonylazetidin-3-yl}oxy)benzoic acid)

- 1993384-85-2((1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol)

- 2026076-56-0(3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)

- 1803566-88-2(1-{spiro[3.3]heptan-2-yl}methanamine hydrochloride)

- 2228432-89-9(3-(3,5-dichloropyridin-4-yl)-2,2-difluoropropanoic acid)

- 618441-71-7((1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol)

- 899752-95-5(2-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-methylphenyl)methylacetamide)

- 1421466-79-6(N-3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl-2,1,3-benzothiadiazole-5-carboxamide)

- 449758-12-7(1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine)

- 2580180-04-5(4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid)